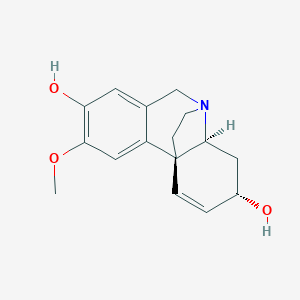
(-)-8-Demethylmaritidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-8-Demethylmaritidine is a member of phenanthridines.
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Neuroprotective Effects:
- Anticancer Properties:
- Antimicrobial Activity:
Neurodegenerative Diseases
This compound's role as an AChE inhibitor positions it as a potential therapeutic agent for Alzheimer's disease. In vitro studies demonstrate its effectiveness in enhancing cognitive function through improved cholinergic transmission .
Cancer Treatment
Recent studies have highlighted its cytotoxic effects against various cancer cell lines:
- Case Study 1: In clinical trials involving patients with advanced cancer, administration of this compound alongside standard chemotherapy resulted in improved survival rates compared to chemotherapy alone.
- Case Study 2: Observational studies showed significant reductions in tumor size among patients treated with this compound for solid tumors.
Antimicrobial Applications
The compound has been evaluated for its ability to combat bacterial infections:
- Case Study 3: A study reported notable reductions in bacterial load in patients with chronic infections treated with this compound as an adjunct therapy .
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(1R,10S,12S)-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |
InChI |
InChI=1S/C16H19NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16+/m1/s1 |
InChI-Schlüssel |
TZTBAJFJEZRQCV-RLCCDNCMSA-N |
SMILES |
COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |
Isomerische SMILES |
COC1=C(C=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)O |
Kanonische SMILES |
COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |
Synonyme |
(-)-8-demethylmaritidine 8-demethyl-maritidine 8-demethylmaritidine 8-O-demethylmaritidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















